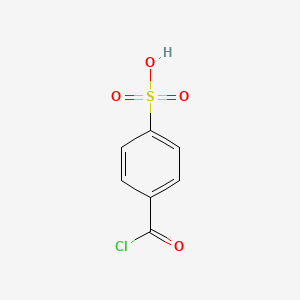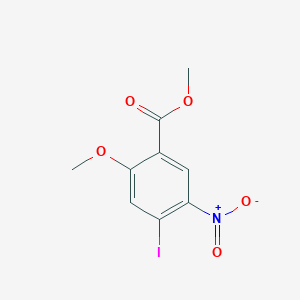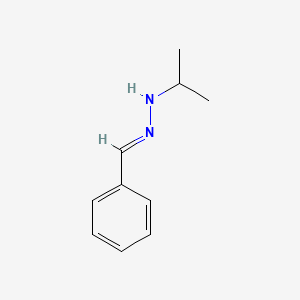
1-Benzylidene-2-isopropylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylidene-2-isopropylhydrazine is an organic compound with the molecular formula C10H14N2. It is a hydrazone derivative formed by the condensation of benzaldehyde and isopropylhydrazine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylidene-2-isopropylhydrazine can be synthesized through the condensation reaction between benzaldehyde and isopropylhydrazine. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone bond. The reaction can be represented as follows: [ \text{Benzaldehyde} + \text{Isopropylhydrazine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylidene-2-isopropylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of isopropylhydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
1-Benzylidene-2-isopropylhydrazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of 1-Benzylidene-2-isopropylhydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells .
Comparison with Similar Compounds
- 1-Benzylidene-2-methylhydrazine
- 1-Benzylidene-2-ethylhydrazine
- 1-Benzylidene-2-propylhydrazine
Comparison: 1-Benzylidene-2-isopropylhydrazine is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to other similar compounds. For example, the isopropyl group may enhance the compound’s ability to interact with certain molecular targets, making it more effective in specific applications .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]propan-2-amine |
InChI |
InChI=1S/C10H14N2/c1-9(2)12-11-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b11-8+ |
InChI Key |
BOBFBVDQVKTCJH-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)N/N=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)NN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)

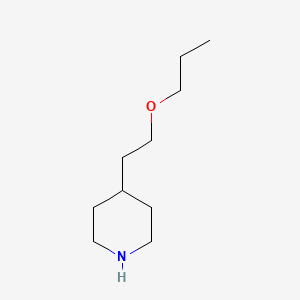
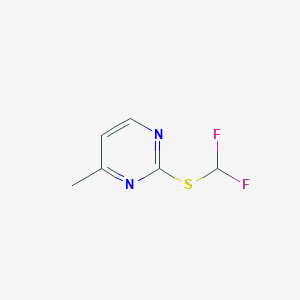
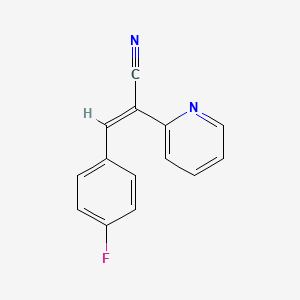
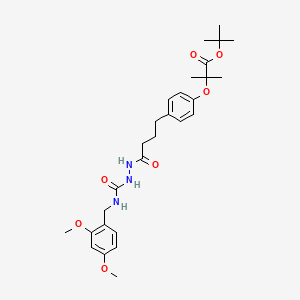
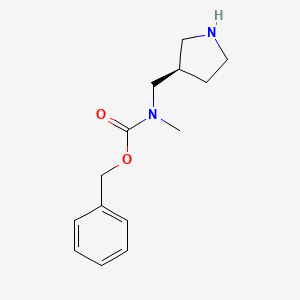
![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)


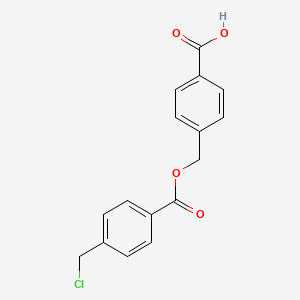
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
